

2-Bromo-4-nitroaniline CAS number and properties

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Compound of Interest

Compound Name: 2-Bromo-4-nitroaniline

Cat. No.: B050497

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An In-depth Technical Guide to **2-Bromo-4-nitroaniline** for Researchers and Drug Development Professionals

Introduction

2-Bromo-4-nitroaniline is a halogenated aromatic amine that serves as a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring an aniline core substituted with both an electron-withdrawing nitro group and a reactive bromine atom, makes it a highly versatile intermediate. For researchers and professionals in drug development, understanding the properties, synthesis, and reactivity of this compound is crucial for leveraging its potential in creating novel therapeutic agents and other high-value specialty chemicals. This guide provides a comprehensive technical overview, from fundamental properties to practical applications and safety protocols, grounded in authoritative scientific data.

Core Chemical Identity and Physicochemical Properties

2-Bromo-4-nitroaniline is a yellow to orange crystalline solid at room temperature.^[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number. The key physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source(s)
CAS Number	13296-94-1	[1][2][3][4]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1][2][4]
Molecular Weight	217.02 g/mol	[1][2][4]
Appearance	Yellow to orange crystalline solid / powder	[1][3]
Melting Point	104-108 °C	[2]
Boiling Point	351.8±22.0 °C (Predicted)	[2]
Solubility	Slightly soluble in water; moderately soluble in ethanol, acetone, and dimethylformamide.	[1]
pKa	-1.18±0.10 (Predicted)	[1]
InChI Key	CGPPWNTVTNCHDO-UHFFFAOYSA-N	[3][4]

Molecular Structure and Chemical Reactivity

The reactivity of **2-Bromo-4-nitroaniline** is dictated by the interplay of its three functional groups on the benzene ring.

- **Amino Group (-NH₂):** An activating, ortho-, para-directing group that can be readily diazotized or acylated, providing a handle for further molecular elaboration.
- **Nitro Group (-NO₂):** A strong electron-withdrawing and deactivating group. Its presence enhances the electrophilicity of the aromatic ring and influences the acidity of the amino protons.
- **Bromo Group (-Br):** A deactivating but ortho-, para-directing group. The bromine atom is a key reactive site, readily participating in nucleophilic aromatic substitution and, more importantly, a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are cornerstones of modern pharmaceutical synthesis.

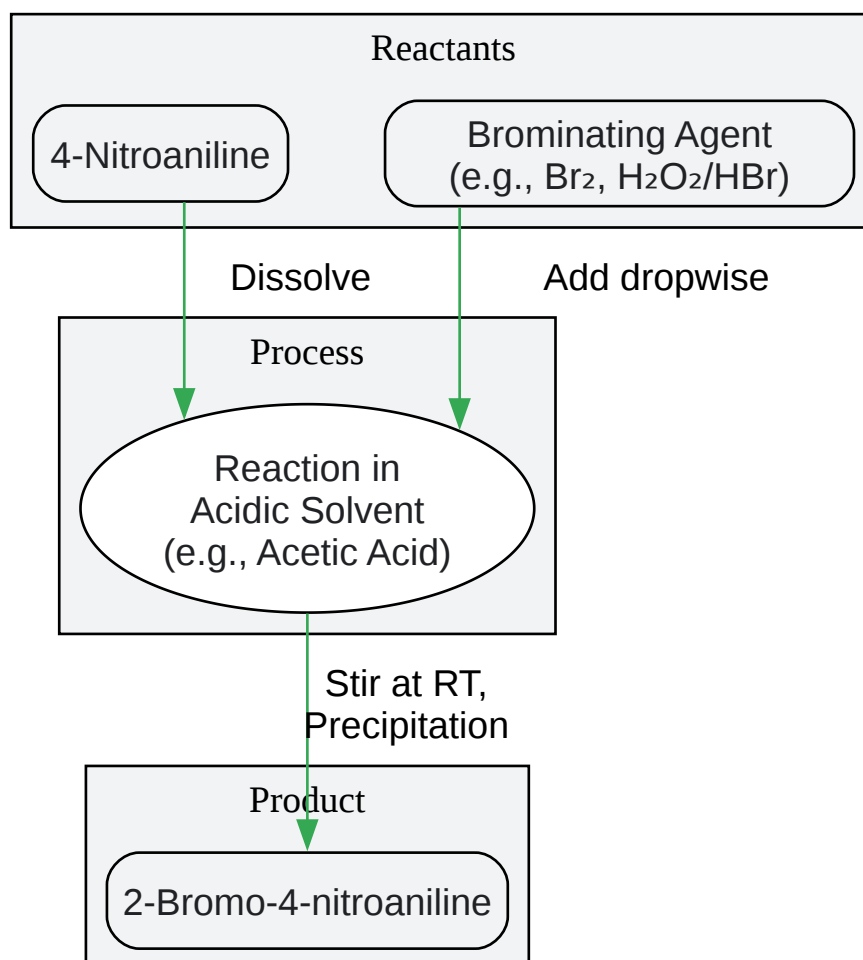
Crystal structure analysis reveals that the molecule is essentially planar.[5] An intramolecular hydrogen bond between the amino group and the bromine atom ($\text{N}-\text{H}\cdots\text{Br}$) results in a stable five-membered ring formation.[5] This structural feature, along with intermolecular hydrogen bonds, contributes to the stability of its crystalline form.[5]

Synthesis and Experimental Protocols

The most common and historically significant method for preparing **2-Bromo-4-nitroaniline** is through the regioselective bromination of 4-nitroaniline.[1] The nitro group directs the incoming electrophile (bromine) to the ortho position relative to the activating amino group.

General Synthesis Workflow

The diagram below illustrates the standard synthetic pathway.



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Caption: Synthesis of **2-Bromo-4-nitroaniline** via bromination.

Detailed Laboratory Protocol

This protocol is adapted from established literature procedures.[5][6]

Materials:

- 4-Nitroaniline
- Acetic Acid (Glacial)
- Bromine (Br₂) or an alternative system like H₂O₂/NH₄Br[5]
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Solvents for purification (e.g., petroleum ether, dichloromethane)

Procedure:

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (1 equivalent) in glacial acetic acid under argon protection.
- **Bromination:** Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the reaction mixture at room temperature.
- **Reaction Monitoring:** Stir the mixture continuously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by pouring the mixture into a dilute aqueous sodium thiosulfate solution to neutralize excess bromine.[6]
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

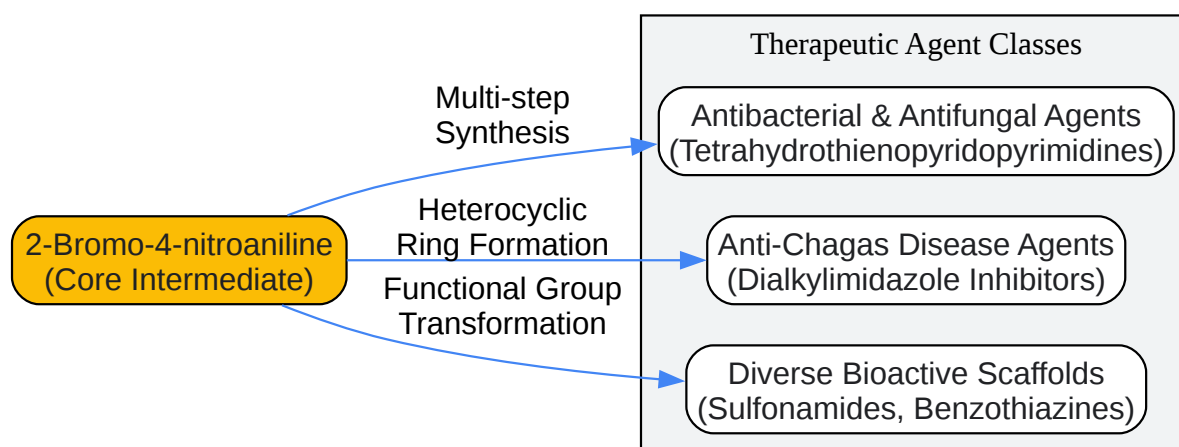
- **Washing:** Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution to remove residual acetic acid, followed by a brine wash.[2]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the residue by column chromatography or recrystallization to yield **2-bromo-4-nitroaniline** as a yellow solid.[2][5]

Applications in Drug Discovery and Development

The true value of **2-Bromo-4-nitroaniline** lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[7] Its structure is a frequent precursor in the synthesis of heterocyclic compounds with demonstrated pharmacological activity.

Logical Flow of Application

The following diagram illustrates how the core structure of **2-Bromo-4-nitroaniline** serves as a launchpad for developing diverse classes of therapeutic agents.



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Caption: Role as a versatile building block in drug development.

Key Examples:

- **Antibacterial and Antifungal Agents:** It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which have shown in-vitro activity against various microorganisms.[\[2\]](#)[\[6\]](#)
- **Anti-Chagas Disease Agents:** The compound is a starting material for creating dialkylimidazole inhibitors of Trypanosoma cruzi sterol 14 α -demethylase, a critical enzyme in the parasite that causes Chagas disease.[\[2\]](#)[\[6\]](#)
- **Sulfonamides and Benzothiazines:** It has been prepared as an intermediate for the synthesis of various sulfonamides and benzothiazines, classes of compounds with a broad range of biological activities.[\[5\]](#)[\[8\]](#)

Safety, Handling, and Storage

As a hazardous chemical, strict adherence to safety protocols is mandatory when handling **2-Bromo-4-nitroaniline**.[\[1\]](#)

Hazard Identification

- **Classification:** Acute toxicity, Category 4 (Oral, Dermal, Inhalation); Skin Irritation, Category 2; Eye Irritation, Category 2.[\[9\]](#)
- **Signal Word:** Warning.[\[3\]](#)[\[9\]](#)
- **Hazard Statements:**
 - H302: Harmful if swallowed.[\[9\]](#)[\[10\]](#)
 - H312: Harmful in contact with skin.[\[9\]](#)
 - H332: Harmful if inhaled.[\[9\]](#)
 - H315: Causes skin irritation.[\[9\]](#)
 - H319: Causes serious eye irritation.[\[9\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent dispersion of dust.[\[1\]](#)[\[9\]](#)
- Personal Protective Equipment:
 - Gloves: Wear chemical-impermeable protective gloves.[\[10\]](#)[\[11\]](#)
 - Eye Protection: Use safety glasses with side-shields or chemical goggles.[\[10\]](#)
 - Clothing: Wear a lab coat or appropriate protective clothing to prevent skin contact.[\[10\]](#)
- Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[9\]](#)[\[10\]](#)

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is room temperature, though keeping it in a cool (<15°C) and dark place is also advised.

Conclusion

2-Bromo-4-nitroaniline is more than just a catalog chemical; it is a strategic synthetic tool for chemists in the pharmaceutical and materials science industries. Its well-defined reactivity, particularly at the bromine and amino sites, provides a reliable platform for constructing complex molecular targets. A thorough understanding of its properties, synthetic methods, and safety requirements, as detailed in this guide, enables researchers to harness its full potential while ensuring a safe laboratory environment. Its continued use in the development of novel antibacterial, antifungal, and antiparasitic agents underscores its lasting importance in the pursuit of new medicines.

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